molecular formula C11H9BrN2O B13139462 4-(Bromomethyl)-[3,3'-bipyridin]-6-ol

4-(Bromomethyl)-[3,3'-bipyridin]-6-ol

Cat. No.: B13139462
M. Wt: 265.11 g/mol
InChI Key: FGVWKCOCPULVQK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-[3,3’-bipyridin]-6-ol is an organic compound that belongs to the class of bipyridines This compound features a bromomethyl group attached to one of the pyridine rings and a hydroxyl group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol typically involves the bromination of a precursor bipyridine compound. One common method includes the reaction of a 4’-methyl-bipyridine derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group, resulting in the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is conducted in a controlled environment to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-[3,3’-bipyridin]-6-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new bipyridine derivatives with different functional groups.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of methyl-substituted bipyridine derivatives.

Scientific Research Applications

4-(Bromomethyl)-[3,3’-bipyridin]-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-(Bromomethyl)-[3,3’-bipyridin]-6-ol can be compared with other bipyridine derivatives, such as:

These comparisons highlight the unique features of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol, such as its dual functional groups and potential for diverse chemical modifications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

4-(bromomethyl)-5-pyridin-3-yl-1H-pyridin-2-one

InChI

InChI=1S/C11H9BrN2O/c12-5-9-4-11(15)14-7-10(9)8-2-1-3-13-6-8/h1-4,6-7H,5H2,(H,14,15)

InChI Key

FGVWKCOCPULVQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CNC(=O)C=C2CBr

Origin of Product

United States

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